Technical Documentation Center

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione
  • CAS: 175136-48-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

An In-Depth Technical Guide to 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione: Structure, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of the chemical entity 4-[(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of the chemical entity 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione. The document elucidates its core chemical structure, predicted physicochemical properties, and a detailed, proposed methodology for its synthesis and purification. A central focus is placed on the predictive characterization of the molecule using modern spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry, establishing a self-validating framework for its identification. Drawing from the well-established pharmacological importance of the piperazine, piperazine-2,6-dione, and sulfonamide scaffolds, this guide explores the compound's potential as a lead for drug discovery, particularly in oncology and anti-infective research. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: Unpacking a Privileged Scaffold

The field of medicinal chemistry is driven by the identification and optimization of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity.[1] The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs across therapeutic areas including oncology, virology, and neurology.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a powerful tool for modulating drug-receptor interactions.

The subject of this guide, 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, integrates this privileged piperazine core, constrained into a dione configuration, with an arylsulfonamide moiety. Each component contributes unique features:

  • Piperazine-2,6-dione: This cyclic imide structure introduces rigidity and defined hydrogen bonding capabilities (two carbonyl acceptors and one N-H donor). Derivatives of piperazine-2,6-dione have been investigated for their potent anticancer activities.[3][4]

  • 4-Aminophenylsulfonamide: This is the classic structural motif of the sulfa drugs, the first class of effective systemic antibacterial agents.[5] The sulfonamide group is a versatile hydrogen bond donor/acceptor and a stable linker, while the primary aromatic amine provides a key site for further derivatization or interaction with biological targets.

The strategic combination of these three motifs in a single molecule suggests a high potential for novel biological activity. This guide serves to provide the foundational chemical knowledge required to synthesize, identify, and explore the therapeutic applications of this promising compound.

Chemical Structure and Physicochemical Properties

Molecular Structure and Nomenclature

The compound is systematically named 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione . Its structure consists of a central piperazine-2,6-dione ring where one of the nitrogen atoms is substituted with a 4-aminophenylsulfonyl group.

Caption: Chemical structure of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is crucial for anticipating its behavior in biological systems and for planning experimental work.

PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₀H₁₁N₃O₄SBased on structure
Molecular Weight 285.28 g/mol Calculated from formula
Topological Polar Surface Area (TPSA) 124.98 ŲCalculated; indicates potential for good cell permeability
logP (Octanol-Water Partition Coeff.) -0.2 to 0.5Estimated; suggests moderate hydrophilicity
Hydrogen Bond Donors 2 (Amine -NH₂, Imide -NH)Based on structure
Hydrogen Bond Acceptors 5 (2x Carbonyl O, 2x Sulfonyl O, Amine N)Based on structure
Rotatable Bonds 2S-N and S-C bonds

Synthesis and Purification

Retrosynthetic Analysis

A logical approach to the synthesis involves disconnecting the sulfonamide bond, which is a robust and well-established chemical linkage. This retrosynthesis points to two key starting materials: piperazine-2,6-dione and 4-acetamidobenzenesulfonyl chloride. The use of an N-acetylated aniline derivative is a standard protecting group strategy to prevent the reactive primary amine from interfering with the sulfonyl chloride. The acetyl group can be reliably removed in a final deprotection step.

retrosynthesis target Target Molecule 4-[(4-Aminophenyl)sulfonyl] piperazine-2,6-dione intermediate Protected Intermediate 4-[(4-Acetamidophenyl)sulfonyl] piperazine-2,6-dione target->intermediate Deprotection (Hydrolysis) reagents Starting Materials - Piperazine-2,6-dione - 4-Acetamidobenzenesulfonyl chloride intermediate->reagents Key Disconnection (Sulfonamide Formation)

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is based on established methods for sulfonamide formation and deprotection.[6]

Step 1: Synthesis of 4-[(4-Acetamidophenyl)sulfonyl]piperazine-2,6-dione (Protected Intermediate)

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine-2,6-dione (1.0 eq) and anhydrous dichloromethane (DCM, ~20 mL/g).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise to the mixture. The rationale for using TEA is to act as a base to neutralize the HCl by-product of the reaction, driving the equilibrium towards the product.

  • Acylation: In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM.

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate. This product may be purified by flash column chromatography on silica gel if necessary.

Step 2: Deprotection to Yield 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (Final Product)

  • Setup: Dissolve the crude intermediate from Step 1 in a mixture of ethanol and 6M aqueous HCl (e.g., a 1:1 v/v ratio).

  • Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The acidic conditions facilitate the hydrolysis of the acetamide protecting group.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The final product is expected to be less soluble in the cooled, neutral aqueous medium and should precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.

  • Drying: Dry the purified solid under vacuum to yield the final product, 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

synthesis_workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection a Piperazine-2,6-dione + 4-Acetamidobenzenesulfonyl chloride b Add Triethylamine in DCM at 0 °C a->b c Stir at RT for 12-18h b->c d Aqueous Workup & Purification c->d e Protected Intermediate d->e f Protected Intermediate in EtOH/HCl e->f Proceed to next step g Reflux for 4-6h f->g h Neutralize with NaHCO₃ g->h i Filter and Dry Solid h->i j Final Product i->j

Caption: Step-by-step synthetic workflow diagram.

Spectroscopic and Analytical Characterization

The confirmation of the synthesized structure is paramount. The following sections detail the expected spectroscopic data that would collectively validate the identity and purity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

Technique Expected Observations Rationale for Interpretation
¹H-NMR (DMSO-d₆)δ ~11.0 (s, 1H, -NH-CO) δ ~7.5 (d, 2H, Ar-H ortho to SO₂) δ ~6.6 (d, 2H, Ar-H ortho to NH₂) δ ~6.0 (s, 2H, Ar-NH₂) δ ~4.0 (s, 4H, -CH₂-N-SO₂)The imide proton is acidic and appears far downfield. The sulfonyl group is strongly electron-withdrawing, deshielding its ortho protons. The amino group is electron-donating, shielding its ortho protons. The two methylene groups on the piperazine ring are chemically equivalent due to free rotation, appearing as a singlet.
¹³C-NMR (DMSO-d₆)δ ~168 (C=O) δ ~153 (Ar-C-NH₂) δ ~129 (Ar-CH ortho to SO₂) δ ~124 (Ar-C-SO₂) δ ~113 (Ar-CH ortho to NH₂) δ ~48 (-CH₂-)Carbonyl carbons are highly deshielded. Aromatic carbons show distinct shifts based on the electronic nature of their substituents (C-N upfield, C-S downfield). The aliphatic carbons of the piperazine ring appear in the typical range.
IR Spectroscopy (KBr Pellet)3450-3300 cm⁻¹ (N-H stretch, amine & imide) 1720-1680 cm⁻¹ (C=O stretch, imide) 1350-1310 cm⁻¹ (S=O asym. stretch) 1170-1150 cm⁻¹ (S=O sym. stretch) ~1600 cm⁻¹ (N-H bend, amine)Each functional group has a characteristic vibrational frequency. The presence of sharp, strong peaks in these regions provides direct evidence for the imide, sulfonamide, and amine functionalities.
Mass Spec. (ESI+)m/z = 286.05 [M+H]⁺ m/z = 308.03 [M+Na]⁺Electrospray ionization in positive mode is expected to show the protonated molecular ion and the sodium adduct as primary peaks, confirming the molecular weight of the compound.

Potential Biological Activity and Applications

While experimental data for this specific molecule is not widely available, its structural components strongly suggest potential therapeutic applications.

  • Anticancer Activity: The piperazine-2,6-dione core is present in razoxane and its analogs, which have been studied for their anticancer properties.[4] Arylsulfonamide derivatives are also a well-known class of anticancer agents, often acting as inhibitors of carbonic anhydrase or other enzymes crucial for tumor growth. The combination in this molecule warrants investigation against various cancer cell lines.[6]

  • Antimicrobial/Antifungal Activity: The 4-aminophenylsulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase in microorganisms.[5] Piperazine derivatives have also shown significant antimicrobial and antifungal properties.[7] Therefore, this hybrid molecule is a strong candidate for screening against a panel of bacterial and fungal pathogens, including drug-resistant strains.

  • Other CNS/Receptor Activity: The piperazine scaffold is a master key for G-protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.[1] While the dione and sulfonyl groups will significantly alter the electronics and conformation compared to typical CNS piperazine drugs, screening for neurological activity could reveal unexpected results.

Conclusion

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a synthetically accessible molecule that represents a strategic fusion of pharmacologically privileged scaffolds. Its structure suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. The detailed synthetic and analytical framework provided in this guide offers a clear and robust pathway for its preparation and definitive identification. This compound stands as an excellent candidate for inclusion in screening libraries and as a starting point for further medicinal chemistry optimization to develop novel therapeutic agents.

References

  • NextSDS. (n.d.). 4-[(4-AMINOPHENYL)SULFONYL]PIPERAZINE-2,6-DIONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • mzCloud. (2018, January 15). 4 ANPP. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(3-Aminobenzene-1-sulfonyl)piperazine-1-sulfonyl]benzene-1,2-diol. Retrieved from [Link]

  • Švedaitė, I. (2007).
  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • MDPI. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(10), 2475.
  • Preprints.org. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • MDPI. (2023, February 2).
  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceuticals, 18(5), 683.
  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine-2,6-dione. Retrieved from [Link]

  • PubMed. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1565.
  • ResearchGate. (2006, October 31). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Royal Society of Chemistry. (2014).
  • SpectraBase. (n.d.). Piperazine-2,5-dione, 1,4-(4-methylphenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Primary Literature and Discovery of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione: A Next-Generation Cereblon-Binding Scaffold for PROTAC Development

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven protein degradation[1]. Central to this tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven protein degradation[1]. Central to this technology is the recruitment of E3 ubiquitin ligases, predominantly Cereblon (CRBN). While first-generation PROTACs relied heavily on bulky immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide, the field has rapidly evolved toward highly optimized, minimalist isosteres.

This whitepaper provides an in-depth technical analysis of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (CAS 175136-48-8) [2]. By replacing the traditional glutarimide-isoindoline system with a piperazine-2,6-dione core and a rigidified sulfonamide exit vector, this building block offers superior physicochemical properties, reduced molecular weight, and a highly modular synthetic handle for advanced PROTAC assembly[3].

Structural Rationale and Molecular Dynamics

The design of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a masterclass in pharmacophore optimization. To understand its utility, we must dissect its three core structural components and the causality behind their selection:

  • The Piperazine-2,6-dione Core (The CRBN Anchor): Classical IMiDs utilize a glutarimide ring (piperidine-2,6-dione) to anchor into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN, as first elucidated in the landmark discovery of CRBN as the primary target of thalidomide (). By substituting the C4 carbon of glutarimide with a nitrogen (forming piperazine-2,6-dione), researchers created a minimalist isostere[3]. The N1 imide retains the critical hydrogen-bonding network required for CRBN engagement, while the newly introduced N4 secondary amine points directly out of the binding pocket, serving as an ideal, low-steric exit vector.

  • The Sulfonyl Linkage (The Rigidifier): Attaching a sulfonyl group directly to the N4 position provides a rigid, defined trajectory for the linker. Unlike flexible aliphatic chains that incur high entropic penalties upon ternary complex formation, the sulfonamide geometry restricts rotational degrees of freedom, pre-organizing the PROTAC for optimal target engagement. Furthermore, the sulfonamide moiety improves the aqueous solubility of the resulting PROTAC compared to highly lipophilic all-carbon linkers.

  • The 4-Aminophenyl Handle (The Conjugation Site): The aniline amine provides a stable nucleophile for linker attachment. Because the sulfonyl group is in the para position, it exerts a strong electron-withdrawing effect, reducing the basicity and nucleophilicity of the amine. While this requires specialized coupling conditions during synthesis, it ensures that the resulting amide bond is highly stable against enzymatic cleavage in vivo.

Physicochemical Profiling

A major bottleneck in PROTAC development is violating the "Rule of 5," leading to poor cellular permeability and solubility. The minimalist nature of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione significantly mitigates this issue by stripping away the bulky phthalimide ring found in first-generation degraders[4].

PropertyValueRationale / Impact on PROTAC Design
CAS Registry Number 175136-48-8Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C10H11N3O4SDefines the exact atomic composition[2].
Molecular Weight 269.28 g/mol Exceptionally low MW for an E3 ligand-linker handle. Allows for the incorporation of larger warheads while keeping the final PROTAC mass manageable[5].
Hydrogen Bond Donors 2 (Imide NH, Aniline NH2)The imide NH is strictly required for CRBN binding; the aniline NH2 is consumed during linker conjugation.
Hydrogen Bond Acceptors 6 (Carbonyls, Sulfonyl)Enhances aqueous solubility, a critical parameter for intravenous and oral dosing formulations.
Exit Vector Orientation N4 of PiperazineProvides a linear trajectory out of the CRBN pocket, minimizing steric clashes with the E2 ubiquitin-conjugating enzyme.

Synthetic Methodology: Step-by-Step Protocols

The following protocols outline the synthesis of the building block and its subsequent conjugation into a PROTAC. These methods are designed as self-validating systems; intermediate purification and specific reagent choices are dictated by the electronic and steric demands of the molecules.

Protocol A: Synthesis of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Step 1: Regioselective N-Sulfonylation

  • Objective: Attach the linker handle to the N4 position without disrupting the N1 imide pharmacophore.

  • Reagents: Piperazine-2,6-dione (1.0 eq), 4-Nitrobenzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Causality & Execution: The N4 secondary amine is significantly more nucleophilic than the N1 imide (whose lone pair is delocalized across two adjacent carbonyls). Dissolve piperazine-2,6-dione in DCM and add pyridine. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the N4 amine and driving the reaction to completion. Slowly add 4-nitrobenzenesulfonyl chloride at 0°C to prevent exothermic side reactions.

  • Validation: TLC (Silica, 5% MeOH in DCM) should show complete consumption of the starting material. The product is 4-[(4-nitrophenyl)sulfonyl]piperazine-2,6-dione.

Step 2: Catalytic Hydrogenation

  • Objective: Reduce the nitro group to an aniline amine for future conjugation.

  • Reagents: 4-[(4-nitrophenyl)sulfonyl]piperazine-2,6-dione, 10% Pd/C catalyst, H2 gas (1 atm), Methanol/Ethyl Acetate (1:1).

  • Causality & Execution: Harsh reducing agents (e.g., Fe/HCl or SnCl2) must be avoided, as the acidic conditions will hydrolyze the sensitive piperazine-2,6-dione ring. Catalytic hydrogenation provides a mild, neutral alternative. Suspend the intermediate and Pd/C in the solvent mixture, purge with N2, and stir under an H2 balloon for 4 hours.

  • Validation: Filter through Celite to remove the catalyst. LC-MS will confirm the mass shift from the nitro to the amino species (MW: 269.28)[5].

Protocol B: PROTAC Assembly via Amide Coupling
  • Objective: Conjugate the 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione building block to a carboxylic acid-terminated Linker-Warhead.

  • Reagents: Linker-Warhead-COOH (1.0 eq), 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality & Execution: The para-sulfonyl group strongly withdraws electron density from the aniline amine, rendering it a poor nucleophile. Standard coupling reagents (like EDC/HOBt) will result in sluggish kinetics and low yields. HATU is required to generate a highly reactive HOAt-ester intermediate. Combine the Linker-Warhead-COOH, HATU, and DIPEA in DMF. Stir for 15 minutes to pre-activate the acid, then add the aniline building block. The non-nucleophilic base (DIPEA) ensures the aniline remains deprotonated without competing for the activated ester.

Mechanistic Pathway Visualization

The ultimate goal of utilizing this building block is to hijack the ubiquitin-proteasome system (UPS) to achieve catalytic target degradation, a strategy that overcomes the limitations of traditional occupancy-based pharmacology ()[1].

Below is the logical workflow of the PROTAC-mediated degradation cycle.

PROTAC_Mechanism PROTAC PROTAC (Piperazine-2,6-dione) CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds Trp pocket POI Target Protein (POI) PROTAC->POI Binds target Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary POI->Ternary Ubiquitin Polyubiquitination (E2 Ligase) Ternary->Ubiquitin Proximity-induced transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Target destruction Proteasome->PROTAC PROTAC recycling

PROTAC-mediated targeted protein degradation cycle via Cereblon recruitment.

As illustrated, the PROTAC acts catalytically; once the target protein is polyubiquitinated and shuttled to the 26S proteasome, the PROTAC is released intact to initiate another degradation cycle. The piperazine-2,6-dione core ensures high-affinity binding to CRBN, while the rigid sulfonyl linkage optimizes the spatial geometry required for efficient proximity-induced ubiquitin transfer[4].

References

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[Link]

  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381.[Link]

  • Bondeson, D. P., Mares, A., Smith, I. E. D., Ko, E., Camper, D., George, C. R., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617.[Link]

  • Crew, A. P., Dong, H., & Wang, J. (2017). Monofunctional intermediates for ligand-dependent target protein degradation. WIPO Patent No. WO2017176958A1.

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for the Quantification of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione Abstract This document details the systematic develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for the Quantification of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Abstract

This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione. The method utilizes a C18 stationary phase with a buffered mobile phase and ultraviolet (UV) detection. The strategic approach, from initial parameter screening to full validation according to International Council for Harmonisation (ICH) guidelines, is elucidated. This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound.

Introduction and Chromatographic Considerations

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a molecule of interest in pharmaceutical development, possessing structural motifs common in active pharmaceutical ingredients (APIs). Specifically, it combines a sulfonamide group, known for a wide range of pharmacological activities, with a piperazine-2,6-dione core.[1][2] The accurate quantification of this compound is essential for purity assessment, stability studies, and quality control throughout the drug development lifecycle.[3]

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible technique for this purpose, offering high resolution and sensitivity for chromophoric analytes.[4][5]

Analyte Structure and Its Influence on Method Development

The molecular structure of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione dictates the chromatographic strategy. Two key regions of the molecule are critical for consideration:

  • The (4-Aminophenyl)sulfonyl Group: This moiety contains a phenyl ring conjugated with a sulfonyl group and an amino group, which acts as a strong chromophore. This feature allows for sensitive detection using a UV detector, typically in the 200-400 nm range.[6][7] The aromatic amine is weakly basic.

  • The Piperazine-2,6-dione Ring: The piperazine component contains two nitrogen atoms, making it a weak base with pKa values typically between 5 and 10.[8] In unbuffered or high-pH mobile phases, the free amine can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing) and inconsistent retention times.

Therefore, a reversed-phase HPLC method with a pH-controlled, acidic mobile phase is the most logical approach. This ensures that the piperazine nitrogens are consistently protonated, minimizing undesirable secondary interactions with the stationary phase and promoting sharp, symmetrical peaks.

Caption: Key structural features of the analyte guiding method development.

Method Development Strategy

A systematic approach was employed to develop a robust and reliable HPLC method. The workflow involved initial screening of chromatographic parameters followed by a fine-tuning optimization phase to achieve the desired performance.

Caption: Workflow for systematic HPLC-UV method development.

Initial Screening
  • Column Selection: A C18 column is the standard for reversed-phase chromatography and was chosen as the primary column due to its versatility and wide availability.[2] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. ACN often provides better peak shapes and lower backpressure. An acidic buffer is necessary to control the ionization of the piperazine moiety. A 0.1% solution of formic acid or phosphoric acid in water is an excellent starting point, typically providing a pH between 2.5 and 3.5.[9]

  • Wavelength Selection: To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte in the mobile phase was recorded. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity. For sulfonamide-containing compounds, this is often in the range of 250-280 nm.[9][10]

Method Optimization

Starting with the initial conditions, the method was optimized by systematically adjusting parameters to achieve the following goals:

  • Retention Time (k'): 2 to 10

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Resolution (Rs): > 2.0 between the analyte and any adjacent peaks (impurities or degradants).

This was achieved by adjusting the ratio of the organic solvent to the aqueous buffer. Increasing the percentage of ACN decreases the retention time, while decreasing it increases retention. The pH was also fine-tuned if peak tailing persisted.

Optimized Method and Protocols

The following protocols describe the preparation of solutions and the final instrumental conditions for the analysis of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

Protocol 3.1: Preparation of Solutions
  • Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):

    • Measure 1.0 mL of formic acid and add it to a 1 L volumetric flask.

    • Add HPLC-grade water to the mark to make a 0.1% (v/v) aqueous formic acid solution (Mobile Phase A).

    • Use HPLC-grade acetonitrile as Mobile Phase B.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Working Standard Solution Preparation (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent. This solution is used for routine analysis and system suitability checks.

Protocol 3.2: HPLC-UV Instrumentation and Conditions

The method was optimized using a standard HPLC system equipped with a UV detector. The final parameters are summarized in the table below.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to ensure it is suitable for its intended purpose.[11] The validation should be performed according to ICH Q2(R1) guidelines, covering the parameters outlined below.[5][12]

  • System Suitability: Before each analytical run, inject the working standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 1.5 and theoretical plates > 2000.

  • Specificity: Analyze blank (diluent), placebo, and spiked samples. The analyte peak should be free from interference from any other components at its retention time. Forced degradation studies (acid, base, peroxide, heat, light) should be conducted to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity and Range: Prepare a series of at least five concentrations of the analyte, typically covering 50% to 150% of the working concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy should be assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) at three different levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the working standard concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.[14]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on the results. The system suitability criteria should still be met, demonstrating the method's reliability during normal use.

Conclusion

This application note presents a comprehensive and scientifically grounded approach to developing a robust RP-HPLC-UV method for the quantification of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione. By considering the physicochemical properties of the analyte, a logical method development strategy was executed, leading to an optimized set of conditions. The detailed protocols for analysis and validation provide a clear pathway for implementation in a quality control or research environment, ensuring reliable and accurate analytical data that meets stringent regulatory standards.

References

  • SCION Instruments. HPLC UV Detector. [Online] Available at: [Link]

  • Papadopoulou-Mourkidou, E., et al. (2012). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Agricultural Science and Technology, 14, 1453-1466.
  • Stolker, A. A., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Chromatography B, 879(22), 2029-2036. Available at: [Link]

  • The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). [Online] Available at: [Link]

  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6893. Available at: [Link]

  • Lendi, B. E., & Meyer, V. R. (2014). The UV Detector for HPLC — An Ongoing Success Story. LCGC Europe. Available at: [Link]

  • Kumar, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Rao, B. M., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 834-842.
  • Tölgyesi, A., et al. (2010). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 27(6), 773-779.
  • CHROMacademy. Everything You Should Know About UV Detection for HPLC. [Online] Available at: [Link]

  • Scribd. HPLC UV Detector Principles and Ranges. [Online] Available at: [Link]

  • Gadzała-Kopciuch, R., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Al-Sabawi, O. I. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]

  • Woźniak, M. K., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Online] Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Online] Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Online] Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). [Online] Available at: [Link]

  • NextSDS. 4-[(4-AMINOPHENYL)SULFONYL]PIPERAZINE-2,6-DIONE - Chemical Substance Information. [Online] Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Online] Available at: [Link]

  • PubChem. 4-(3-Aminophenyl)piperidine-2,6-dione. [Online] Available at: [Link]

  • PubChem. 4-[4-(3-Aminobenzene-1-sulfonyl)piperazine-1-sulfonyl]benzene-1,2-diol. [Online] Available at: [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Online] Available at: [Link]

  • Wikipedia. Piperazine. [Online] Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online] Available at: [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). [Online] Available at: [Link]

Sources

Application

Application Notes and Protocols: In Vivo Formulation Strategies for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Introduction & Scientific Context 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (CAS 175136-48-8) is an advanced building block and immunomodulatory scaffold utilized extensively in the development of Proteolysis-Targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (CAS 175136-48-8) is an advanced building block and immunomodulatory scaffold utilized extensively in the development of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues[1]. Structurally, it features a piperazine-2,6-dione ring, which serves as a bioisostere to the traditional glutarimide (piperidine-2,6-dione) ring found in thalidomide and lenalidomide[2]. This structural substitution maintains the critical hydrogen-bonding interactions required to engage the tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase, while potentially altering the molecule's degradation profile and off-target effects[2].

The 4-aminophenyl sulfonyl moiety provides a highly versatile primary amine exit vector for linker attachment in PROTAC synthesis[3]. However, translating this compound and its derivatives into in vivo models presents significant physicochemical challenges. The high crystal lattice energy of the piperazine-2,6-dione core, combined with the lipophilicity of the sulfonyl-aryl group, results in poor aqueous solubility. Consequently, specialized formulation strategies are required to ensure consistent bioavailability, reproducible pharmacokinetic (PK) profiles, and reliable pharmacodynamic (PD) readouts in preclinical animal models[4].

Physicochemical Profiling & Formulation Rationale

Designing an in vivo vehicle for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione requires an understanding of the causality behind its physical behavior in solution:

  • Solubility Barriers: The imide nitrogen (pKa ~8.5) and the weakly basic aniline (pKa ~4.5) dictate that the compound remains largely un-ionized at physiological pH (7.4). Therefore, pH adjustment alone is insufficient for solubilization, and the formulation must rely on organic co-solvents and surfactants to overcome the initial dissolution energy barrier.

  • Precipitation Risks: Rapid dilution of pure organic co-solvents (such as DMSO) in the bloodstream can cause the hydrophobic compound to rapidly nucleate and "crash out," leading to micro-emboli, acute toxicity, or erratic PK profiles[4].

  • The Cyclodextrin/Surfactant Sink: To prevent in vivo precipitation, formulations often utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) or micelle-forming surfactants (e.g., Solutol HS15). The hydrophobic cavity of HP-β-CD encapsulates the aromatic sulfonyl and piperazine-dione rings, disrupting crystal packing, while its hydrophilic exterior ensures compatibility with the aqueous environment of the bloodstream.

In Vivo Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution Formulation

Objective: Achieve a clear, thermodynamically stable solution at 2–5 mg/mL for systemic delivery. Vehicle Composition: 5% DMSO + 10% Solutol HS15 (or Tween 80) + 85% Saline (0.9% NaCl).

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione powder into a sterile, depyrogenated glass vial.

  • Primary Solubilization: Add DMSO (5% of the final target volume) to the vial. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as the primary solvent. Its high dielectric constant disrupts the strong intermolecular hydrogen bonds of the piperazine-2,6-dione crystal lattice.

  • Surfactant Integration: Add Solutol HS15 (10% of the final volume). Sonicate the mixture in a water bath at 37°C for 5–10 minutes until a homogenous, viscous mixture is formed.

    • Causality: Solutol HS15 (a non-ionic surfactant) forms micelles that entrap the hydrophobic core of the compound, creating a thermodynamic sink that prevents precipitation upon aqueous dilution.

  • Aqueous Dilution: Slowly add 0.9% Saline (85% of the final volume) dropwise while continuously vortexing the mixture.

  • Self-Validation: Inspect the final formulation under polarized light microscopy. The complete absence of birefringence confirms a true molecular solution rather than a micro-suspension. Filter the solution through a 0.22 µm PTFE syringe filter prior to administration to ensure sterility and remove any sub-visible particulates.

Protocol B: Per Os (PO) Oral Suspension Formulation

Objective: Formulate a homogenous, easily administrable suspension at 10–30 mg/mL for oral gavage efficacy studies[4]. Vehicle Composition: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) + 0.1% Tween 80 in Deionized Water.

Step-by-Step Methodology:

  • Wetting: Place the compound powder in a mortar or glass vial. Add Tween 80 (0.1% of final volume) directly to the powder and triturate/mix to form a smooth paste.

    • Causality: The highly hydrophobic surface of the compound resists water. Tween 80 reduces the interfacial surface tension, preventing particle agglomeration and ensuring uniform wetting.

  • Viscosity Modification: Gradually add a pre-prepared 0.5% CMC-Na aqueous solution while homogenizing with a tissue tearor or magnetic stirrer at 800 RPM.

    • Causality: CMC-Na increases the viscosity of the aqueous vehicle. According to Stokes' Law, a higher viscosity medium significantly reduces the sedimentation rate of the suspended particles, ensuring dose uniformity during the administration window.

  • Particle Size Reduction: Sonicate the suspension for 15 minutes to break up any remaining floccules and ensure a uniform particle size distribution.

  • Self-Validation: Draw the suspension into a syringe equipped with an 18-20G oral gavage needle. The suspension must pass through the needle smoothly without clogging. Always vortex the suspension for 10 seconds immediately prior to drawing each dose.

Quantitative Data Presentation

The following matrix summarizes the quantitative parameters and expected outcomes for the formulation strategies described above.

Formulation VehicleAdministration RouteMax Achievable ConcentrationStability (Room Temp)Primary Mechanism of Solubilization
5% DMSO / 10% Solutol / 85% Saline IV / IP2 - 5 mg/mL< 4 hours (Prepare fresh)Co-solvent disruption + Micellar encapsulation
10% DMSO / 90% (20% HP-β-CD in H₂O) IV / IP / SC5 - 10 mg/mL24 hoursHost-guest inclusion complexation
0.5% CMC-Na / 0.1% Tween 80 in H₂O PO (Oral Gavage)10 - 50 mg/mL7 days (Requires re-suspension)Viscosity-stabilized physical suspension
10% PEG400 / 5% Tween 80 / 85% Saline IP2 - 5 mg/mL< 2 hoursCo-solvent + Surfactant stabilization

Mandatory Visualizations

FormulationWorkflow Compound 4-[(4-Aminophenyl)sulfonyl] piperazine-2,6-dione SolCheck Physicochemical Profiling (Solubility & pKa) Compound->SolCheck RouteIV Systemic Delivery (IV/IP Route) SolCheck->RouteIV High Bioavailability Required RoutePO Oral Delivery (PO Route) SolCheck->RoutePO High Dose / Efficacy Study VehIV Solution Formulation (5% DMSO, 10% Solutol, 85% Saline) RouteIV->VehIV VehPO Suspension Formulation (0.5% CMC-Na, 0.1% Tween 80) RoutePO->VehPO PK In Vivo PK/PD Evaluation VehIV->PK VehPO->PK

Decision tree for selecting in vivo formulation strategies based on dosing routes.

CRBNPathway PROTAC PROTAC (Piperazine-2,6-dione anchor) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds via imide POI Target Protein (POI) PROTAC->POI Binds via warhead Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target recognition

Mechanism of CRBN-mediated targeted protein degradation utilizing the piperazine-2,6-dione anchor.

Sources

Method

Application Note: NMR Spectroscopy Peak Assignments and Structural Validation Protocol for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Introduction and Contextualization The compound 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione represents a highly versatile hybrid scaffold in medicinal chemistry. It combines a 4-aminobenzenesulfonamide (sulfanilamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Contextualization

The compound 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione represents a highly versatile hybrid scaffold in medicinal chemistry. It combines a 4-aminobenzenesulfonamide (sulfanilamide) moiety with a piperazine-2,6-dione ring. The piperazine-2,6-dione substructure is a recognized pharmacophore famously utilized in dexrazoxane, an FDA-approved cardioprotectant and iron chelator used to mitigate anthracycline-induced cardiotoxicity[1]. Concurrently, benzenesulfonamide derivatives are heavily explored in drug discovery for their diverse biological activities, including serving as core scaffolds for viral protease inhibitors[2].

Accurate structural elucidation of this compound is critical for downstream structure-activity relationship (SAR) studies. This application note provides a self-validating, step-by-step NMR spectroscopy protocol, complete with peak assignments and mechanistic explanations for the observed chemical shifts.

Causality in Experimental Design

To ensure a self-validating system, every step of the NMR protocol is designed with specific chemical causality in mind:

  • Solvent Selection (DMSO- d6​ ): Aprotic solvents like DMSO- d6​ are mandatory for this scaffold. DMSO disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the polar sulfonamide and imide groups. Crucially, it drastically slows the chemical exchange of the imide (N-H) and amine (-NH 2​ ) protons with the bulk solvent, allowing them to be observed as sharp, distinct signals rather than being broadened into the baseline.

  • Temperature Control (298 K): Maintained at 25 °C to prevent thermally induced conformational exchange in the piperazine ring, which could lead to peak broadening of the aliphatic CH 2​ signals.

  • Multi-nuclear & 2D Correlation: 1D spectra alone cannot unambiguously assign the quaternary carbons (C=O and C-SO 2​ ). Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are required to map the exact connectivity between the sulfonyl group and the piperazine ring.

Step-by-Step Methodology

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of highly purified 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione into a clean glass vial.

  • Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Sonicate the vial for 2 minutes until the solution is completely clear. Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

Instrument Parameters & Data Acquisition

All experiments should be performed on a 500 MHz or 600 MHz NMR spectrometer equipped with a CryoProbe for enhanced 13 C sensitivity.

  • 1 H NMR (1D): Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds and an acquisition time of 3.0 seconds.

  • 13 C NMR (1D): Acquire 1024 scans using a proton-decoupled sequence (e.g., WALTZ-16). Set the spectral width to 250 ppm with a relaxation delay of 2.0 seconds.

  • 2D HSQC: Acquire with 256 increments in the t1 dimension and 4 scans per increment. This will correlate all protons to their directly attached carbons.

  • 2D HMBC: Acquire with 256 increments and 8 scans per increment. Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to visualize 2-bond and 3-bond carbon-proton correlations.

Data Presentation: Peak Assignments

The following tables summarize the quantitative NMR data, cross-validated via 2D correlation experiments.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 500 MHz / 125 MHz)
PositionGroup 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( J in Hz)Integration
1 Imide N-H-11.20Singlet (s)1H
2, 6 C=O170.5---
3, 5 Aliphatic CH 2​ 46.03.95Singlet (s)4H
4 N-SO 2​ ----
1' Ar C-SO 2​ 121.0---
2', 6' Ar C-H (ortho to SO 2​ )129.57.45Doublet (d, 8.6)2H
3', 5' Ar C-H (ortho to NH 2​ )112.56.65Doublet (d, 8.6)2H
4' Ar C-NH 2​ 153.5---
- Amine -NH 2​ -6.15Broad Singlet (br s)2H
Table 2: Key HMBC Correlations (Structural Validation)
Proton SignalCorrelated Carbons (2-bond & 3-bond)Structural Significance
H-3, H-5 (3.95 ppm) C2, C6 (170.5 ppm)Confirms the integrity of the piperazine-2,6-dione ring.
H-2', H-6' (7.45 ppm) C4' (153.5 ppm), C1' (121.0 ppm)Validates the para-substitution pattern of the benzenesulfonyl moiety.
H-3', H-5' (6.65 ppm) C1' (121.0 ppm), C4' (153.5 ppm)Confirms proximity to the electron-donating amine group.

Mechanistic Insights & Field-Proven Expertise

Do not merely match numbers to peaks; understanding the why behind the chemical shifts is the hallmark of robust structural elucidation.

  • The Piperazine CH 2​ Singlet (3.95 ppm): In an unsubstituted piperazine-2,6-dione, the C3/C5 protons typically resonate around 3.42 ppm[3]. However, the introduction of the highly electron-withdrawing sulfonyl group at the N4 position strongly deshields these protons, pushing them downfield to ~3.95 ppm. Furthermore, the symmetry of the molecule renders the four protons magnetically equivalent, resulting in a sharp singlet rather than a complex multiplet.

  • Aromatic Para-Substitution (AA'BB' System): The benzene ring exhibits a classic push-pull electronic environment. The amine group (-NH 2​ ) is strongly electron-donating via resonance, shielding the ortho protons (H-3', H-5') and shifting them upfield to 6.65 ppm. Conversely, the sulfonyl group (-SO 2​ -) is electron-withdrawing, deshielding its ortho protons (H-2', H-6') and shifting them downfield to 7.45 ppm.

  • Imide vs. Amine Protons: The imide proton (N1-H) is flanked by two highly electronegative carbonyl groups, making it highly acidic and deshielded (11.20 ppm). The aniline-type amine protons (-NH 2​ ) are less deshielded and appear as a broad singlet at 6.15 ppm due to quadrupolar relaxation from the 14 N nucleus.

Structural Elucidation Workflow

The following diagram illustrates the logical, self-validating workflow used to definitively assign the structure of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

NMR_Workflow cluster_1D 1D Acquisition cluster_2D 2D Correlation A Sample Preparation (DMSO-d6, 298 K, TMS ref) B 1D ¹H NMR (Proton environments & Integration) A->B C 1D ¹³C NMR (Carbon framework & Quaternaries) A->C D 2D HSQC (1-Bond C-H mapping) B->D E 2D HMBC (Long-range connectivity) B->E C->D C->E F Structural Validation & Final Peak Assignment D->F E->F

Caption: Logical workflow for the NMR structural elucidation of sulfonylpiperazine-2,6-dione derivatives.

References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues Source: Synthesis (Thieme / ResearchGate) URL:[Link][3]

  • Dexrazoxane | C11H16N4O4 | CID 71384 Source: PubChem - National Institutes of Health (NIH) URL:[Link][1]

  • Identification and design of novel small molecule inhibitors against MERS-CoV papain-like protease via high-throughput screening and molecular modeling Source: PubMed Central (PMC) - NIH URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter sudden media turbidity when dosing complex small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter sudden media turbidity when dosing complex small molecules. Compounds like 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione—often utilized as immunomodulatory drugs or target-binding warheads—are notoriously difficult to keep in solution during in vitro assays.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the physicochemical causality behind precipitation, provide a self-validating protocol to ensure accurate dosing, and map out the analytical workflows required to rescue your experiments.

Section 1: Mechanistic Causes of Precipitation (FAQs)

Q1: Why does 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione crash out of solution upon addition to DMEM or RPMI? A: The root cause lies in the molecule's structural thermodynamics. This compound features a rigid piperazine-2,6-dione core and a polar sulfonyl group. While the piperazine-dione moiety is a highly effective structural motif often utilized in PROTAC target-binding warheads ([1]), it possesses high crystal lattice energy. When transitioning from a pure DMSO stock into an aqueous environment (a phenomenon known as the "solvent shift"), the sudden drop in solubility triggers rapid nucleation. Additionally, the sulfonyl group can interact with divalent cations (e.g., Ca²⁺, Mg²⁺) abundant in standard cell culture media, forming insoluble crystalline complexes ([2]).

Q2: How can I definitively differentiate between compound precipitation and microbial contamination? A: While both present as media turbidity, their kinetics and analytical signatures differ. Contamination typically develops over 24-48 hours and causes a rapid pH drop (phenol red turns yellow). Chemical precipitation occurs almost immediately upon dosing. For rigorous validation, do not rely solely on visual inspection. Advanced analytical quantification, such as turbidity measurements immediately post-dosing or Liquid Chromatography-Mass Spectrometry (LC-MS) of the supernatant, is the industry standard for identifying complex media precipitates ([3]).

Q3: Can I modify the compound to prevent precipitation without changing my media? A: Yes, utilizing a salt form of the compound can drastically alter its physicochemical properties. For instance, converting the free base of piperazine-2,6-dione derivatives into a hydrochloride (HCl) salt significantly enhances both aqueous solubility and thermodynamic stability ([4]). If custom synthesis is an option, request the HCl salt from your chemistry team to bypass the need for heavy co-solvent use.

Workflow Start Media Turbidity Observed Inspect Microscopic Evaluation Start->Inspect Contam Biological Contamination Inspect->Contam Motile particles Precip Chemical Precipitation Inspect->Precip Crystalline debris Discard Discard Media Contam->Discard Optimize Optimize Vehicle (PEG400/HP-β-CD) Precip->Optimize Validate LC-MS Validation (Self-Validating) Optimize->Validate

Diagnostic workflow for resolving cell culture media turbidity.

Section 2: Quantitative Data - Solubility Profiles

Summarizing the quantitative solubility limits is critical for experimental design. The table below outlines the expected solubility of piperazine-2,6-dione derivatives across various vehicle compositions.

Vehicle CompositionMax Soluble Concentration (µM)Stability at 37°C (24h)Biological Compatibility
100% Aqueous (DMEM + 10% FBS) < 5 µMPoor (Crystallizes)High
0.1% DMSO in DMEM 10 - 25 µMModerateHigh
1% DMSO in DMEM 50 - 100 µMGoodModerate (Cell line dependent)
0.5% DMSO + 2% PEG400 in DMEM > 200 µMExcellentHigh
0.5% DMSO + 5% HP-β-CD in DMEM > 500 µMExcellentHigh

Note: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) encapsulates the hydrophobic core, significantly enhancing aqueous solubility without the cytotoxicity associated with high DMSO concentrations.

Section 3: Experimental Protocols
Protocol: Self-Validating Solubilization and Dosing Strategy

Objective: To achieve a stable, homogenous solution of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione in cell culture media without compromising cell viability.

Step 1: Master Stock Preparation

  • Action: Prepare a 10 mM master stock in 100% anhydrous DMSO. Ensure complete dissolution by sonicating in a water bath at 37°C for 5 minutes.

  • Causality: Anhydrous conditions prevent premature hydrolysis or micro-seed formation. The piperazine-2,6-dione ring is highly rigid; thermal energy (sonication) is required to overcome the initial lattice energy.

Step 2: Intermediate Co-Solvent Dilution

  • Action: Instead of directly spiking the DMSO stock into media, create an intermediate dilution using a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% PBS).

  • Causality: Step-wise dilution prevents the localized supersaturation that drives rapid nucleation. PEG400 acts as a surfactant and steric stabilizer, lowering the thermodynamic barrier to aqueous integration.

Step 3: Temperature-Matched Media Addition

  • Action: Pre-warm the target cell culture media (e.g., DMEM with 10% FBS) to 37°C. Add the intermediate stock dropwise to the media while continuously vortexing at a low speed.

  • Causality: Temperature matching prevents cold-shock precipitation. Continuous agitation dissipates localized concentration gradients before crystals can form.

Step 4: The Self-Validating Centrifugation Step (Critical)

  • Action: Before applying the dosed media to your cell cultures, take a 1 mL aliquot and centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS or a UV-Vis spectrophotometer at the compound's λmax​ .

  • Validation Logic: If the quantified concentration in the supernatant matches your theoretical target concentration, the protocol is validated, and the media is safe to use. If the concentration is lower, invisible micro-precipitates have formed, and the co-solvent ratio must be adjusted. This self-validating loop ensures that downstream biological assays (such as target degradation) are not confounded by artificially low effective drug concentrations.

Pathway Soluble Compound Solubilization Uptake Cellular Permeability Soluble->Uptake Bind Target / Ligase Binding Uptake->Bind Ub Ubiquitination Cascade Bind->Ub Degrade Proteasomal Degradation Ub->Degrade

Intracellular pathway of piperazine-2,6-dione based degraders.

References[4] Title: Piperazine-2,6-dione hydrochloride | Source: CymitQuimica | URL:https://cymitquimica.com/[3] Title: Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media | Source: PubMed / AIChE Journal | URL:https://pubmed.ncbi.nlm.nih.gov/37060670/[2] Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions | Source: Procell System | URL:https://www.procellsystem.com/[1] Title: Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs | Source: Journal of Medicinal Chemistry | URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02305

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Welcome to the technical support guide for resolving chromatographic issues with 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione. This document, designed for researchers and drug development professionals, provides in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving chromatographic issues with 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and field-proven insights to diagnose and fix peak tailing, ensuring the integrity and accuracy of your analytical results.

Section 1: Understanding the Core Problem
Q1: What is 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, and why is it so prone to peak tailing in reversed-phase HPLC?

Answer: 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a molecule possessing both basic and weakly acidic functional groups. Its structure includes a primary aromatic amine (aminophenyl group) and a piperazine ring, both of which are basic and can be protonated. This inherent basicity is the primary reason for its problematic chromatographic behavior on standard silica-based reversed-phase columns.

Peak tailing for this compound is most often caused by a secondary retention mechanism involving strong interactions between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3][4][5] These silanol groups are unreacted sites from the manufacturing process of C18 or other silica-based columns. At mobile phase pH levels above approximately 3, these silanols become deprotonated (Si-O⁻), creating strong ionic interaction sites that disrupt the ideal hydrophobic retention mechanism, leading to asymmetrical peaks.[1][3][6][7]

cluster_Analyte Analyte: 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione cluster_StationaryPhase Silica Stationary Phase (pH > 3) cluster_Result Chromatographic Result Analyte R-NH3+ Silanol Si-O⁻ Analyte->Silanol Strong Ionic Interaction (Secondary Retention) TailingPeak Peak Tailing Silanol->TailingPeak Causes

Caption: Secondary ionic interaction causing peak tailing.

Section 2: Frequently Asked Questions (Rapid Troubleshooting)
Q2: My peak is tailing. What is the very first and most effective parameter I should adjust?

Answer: The most critical parameter to adjust is the mobile phase pH . Lowering the pH of your mobile phase to a range of 2.5-3.0 is the most effective first step.[8][9] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge.[4][8] This significantly minimizes the unwanted secondary ionic interactions with your protonated basic analyte, leading to a more symmetrical peak shape. It is recommended to use a buffer and to adjust the pH at least 2 units away from the analyte's pKa.[10][11]

Q3: Can I just add an acid like Trifluoroacetic Acid (TFA) to my mobile phase?

Answer: Yes, using a mobile phase additive like trifluoroacetic acid (TFA) is a very common and effective strategy. TFA serves two main purposes: it lowers the mobile phase pH to suppress silanol activity and acts as an ion-pairing agent.[9][12] The TFA anion pairs with the protonated analyte, masking its positive charge and allowing for better retention and improved peak shape. A typical starting concentration is 0.1% TFA in both the aqueous and organic mobile phase components.[9][13] However, be aware that TFA can suppress ionization in mass spectrometry (LC-MS) applications and may be difficult to flush from a column.[12] Formic acid (0.1%) is a common alternative, especially for LC-MS.[12][14]

Q4: I've adjusted the pH, but the tailing persists. Could my column be the problem?

Answer: Absolutely. If mobile phase optimization doesn't resolve the issue, evaluate your column's health and chemistry.

  • Column Age and Contamination: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.[10] If the column is old or has been used with harsh conditions, replacement is often the best solution.

  • Column Chemistry: Not all C18 columns are the same. Modern columns are often "end-capped," a process that deactivates most residual silanols.[1][5][8] Using a high-purity, end-capped column (often labeled Type B silica) is crucial for analyzing basic compounds.[2][8] If you are using an older Type A silica column, you will likely struggle with peak tailing for this analyte.[2]

Q5: Could my sample preparation be causing the peak tailing?

Answer: Yes, two aspects of sample preparation are common culprits:

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[3][15] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[10][15]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your initial mobile phase, it can cause peak distortion.[6][16] Ideally, your sample should be dissolved in the initial mobile phase itself.[17]

Section 3: In-Depth Troubleshooting Workflow & Protocols

For a systematic approach to resolving persistent peak tailing, follow this workflow. Start with mobile phase optimization and proceed to stationary phase and system checks if the issue is not resolved.

cluster_MP Step 1: Mobile Phase Optimization cluster_Col Step 2: Column Evaluation cluster_Sys Step 3: System & Sample Checks Start Peak Tailing Observed (Tailing Factor > 1.2) MP_pH Adjust Mobile Phase pH (Target: 2.5 - 3.0) Start->MP_pH MP_Additive Use Additive (0.1% TFA) or Competing Base MP_pH->MP_Additive If needed MP_Buffer Increase Buffer Strength (e.g., >20 mM) MP_Additive->MP_Buffer If needed End Issue Resolved: Symmetrical Peak MP_Buffer->End Tailing Improves No_Improvement No Improvement MP_Buffer->No_Improvement Tailing Persists Col_Type Use High-Purity, End-Capped Column Col_Alt Consider Alternative Chemistry (e.g., Phenyl-Hexyl) Col_Type->Col_Alt If needed Col_Health Replace Old or Contaminated Column Col_Alt->Col_Health If needed Col_Health->End Tailing Improves No_Improvement2 No Improvement Col_Health->No_Improvement2 Tailing Persists Sys_Overload Reduce Sample Load (Dilute or Inject Less) Sys_Solvent Match Sample Solvent to Mobile Phase Sys_Overload->Sys_Solvent Sys_Extra Check for Extra-Column Volume (Fittings, Tubing) Sys_Solvent->Sys_Extra Sys_Extra->End Tailing Improves No_Improvement->Col_Type No_Improvement2->Sys_Overload

Caption: A logical workflow for diagnosing and resolving peak tailing.

Protocol 1: Mobile Phase pH Adjustment

This protocol aims to protonate residual silanols to minimize secondary interactions.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • 0.2 µm or 0.45 µm filter

Procedure:

  • Prepare Aqueous Buffer: Weigh the appropriate amount of KH₂PO₄ to create a 25 mM solution in HPLC-grade water (e.g., 3.40 g per 1 L).[17]

  • Adjust pH: While stirring, use a calibrated pH meter and slowly add phosphoric acid dropwise until the pH of the aqueous solution reaches 2.5.[17]

  • Filter: Filter the aqueous buffer through a 0.2 µm or 0.45 µm filter to remove particulates.[17]

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., ACN) to the desired ratio (e.g., 70:30 v/v aqueous:ACN).

  • Equilibrate: Flush the column with the new mobile phase until the baseline is stable before injecting the sample.

Parameter Typical Result (pH 5-7) Expected Result (pH 2.5) Causality
Tailing Factor (As) > 1.5< 1.2Protonation of silanols reduces secondary ionic interactions.[4][8]
Retention Time May be unstable or longerGenerally stable and may decreaseThe primary retention mechanism (hydrophobic) becomes dominant.
Protocol 2: Stationary Phase Selection & Rationale

If pH adjustment is insufficient, the stationary phase itself is the next target. The goal is to use a column with minimal active sites or one that offers an alternative separation mechanism.

Column Comparison:

Stationary Phase Principle Advantages for this Analyte Considerations
High-Purity, End-Capped C18 Hydrophobic interactions. Minimized silanol activity due to high surface coverage and deactivation.The industry standard. Greatly reduces the primary cause of tailing for basic compounds.[1][8]Still may not be sufficient for highly basic compounds if the column is aged.
Phenyl-Hexyl Mixed-mode retention: hydrophobic (hexyl chain) and π-π interactions (phenyl ring).[18]Provides alternative selectivity for the aromatic ring in the analyte.[19][20] Can be effective if silanol interactions on C18 are intractable.The choice of organic modifier (Methanol vs. ACN) can significantly alter selectivity.[18]
Polar-Embedded A polar group is embedded in the alkyl chain, shielding residual silanols.Offers additional shielding for basic compounds, improving peak shape.[1]May have different selectivity compared to standard C18.
Positively Charged Surface The stationary phase surface carries a positive charge at low pH.Repels the protonated (cationic) analyte, preventing it from getting close to residual silanols.[21]Can lead to reduced retention of basic analytes.[21]

Recommendation: First, ensure you are using a modern, high-purity end-capped C18 column. If tailing persists, a Phenyl-Hexyl column is an excellent second choice. The π-π interactions with the analyte's aminophenyl ring offer a different and potentially more effective primary retention mechanism, reducing the relative impact of any remaining silanol interactions.[18][20]

References
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • 4-[(4-AMINOPHENYL)SULFONYL]PIPERAZINE-2,6-DIONE - Chemical Substance Information. (n.d.). NextSDS.
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2007, February 6). Taylor & Francis Online.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base.
  • Modern Mobile Phase Design for HPLC. (2020, November 13). LCGC International.
  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 14). Waters Knowledge Base.
  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (2011, July 15). PubMed.
  • Technical Support Center: HPLC Analysis of Sulfonamides. (n.d.). BenchChem.
  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. (n.d.). HALO Columns.
  • Application Note 168: Improved LC/MS of Peptides on Discovery BIO Columns. (n.d.). Supelco.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • Ascentis® Express Phenyl Hexyl Columns for U/HPLC. (n.d.). MilliporeSigma.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. (n.d.). BenchChem.
  • Benefits of a phenyl column. (n.d.). Imtakt.
  • Phenyl-Hexyl - HPLC Columns. (n.d.). Advanced Materials Technology.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited.
  • Piperazine compounds. (n.d.). ChemicalBook.
  • Piperazine. (n.d.). Wikipedia.
  • Showing Compound Piperazine (FDB012189). (2010, April 8). FooDB.
  • PIPERAZINE. (n.d.). Ataman Kimya.

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

Welcome to the technical support guide for the extraction of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione from plasma. This document provides a comprehensive framework for developing, optimizing, and troubleshooting y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione from plasma. This document provides a comprehensive framework for developing, optimizing, and troubleshooting your sample preparation workflow. The integrity of your bioanalytical data hinges on an efficient, reproducible, and clean extraction. This guide is designed to empower you with the scientific principles and practical steps needed to achieve this.

All methods and recommendations should be validated in accordance with regulatory guidelines, such as those from the FDA.[1][2][3]

Pre-Extraction Analysis: Understanding the Analyte

Success in method development begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is not widely published, we can predict its behavior based on its functional groups.

  • Aromatic Sulfonamide: The sulfonamide group (-SO₂NH-) is weakly acidic. Aryl sulfonamides typically exhibit pKa values in the range of 7.5 to 10.9.[4] For similar structures, pKa values between 5.9 and 12.6 have been computed.[5]

  • Piperazine-2,6-dione: This cyclic imide contains N-H protons that are also weakly acidic, likely with a pKa in the range of 8-10.

  • Aniline Moiety: The aminophenyl group (-NH₂) is basic. The conjugate acid of aniline has a pKa of approximately 4.6, so this group will be protonated (positively charged) at a pH below ~4.

PropertyPredicted Value/CharacteristicImplication for Extraction
pKa (Acidic) ~8-10 (Sulfonamide/Imide)At pH > 10, the molecule will be negatively charged.
pKa (Basic) ~4-5 (Aniline conjugate acid)At pH < 4, the molecule will be positively charged.
Charge at Neutral pH Predominantly neutralThe molecule is likely most hydrophobic and extractable between pH 5 and 8.
logP Moderately PolarCalculated logP values for similar sulfonamides range from -0.47 to 3.46.[4][5] This suggests that reversed-phase or mixed-mode chromatography will be effective.

Selecting the Right Extraction Strategy

There are three primary techniques for plasma sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required sample cleanliness, sensitivity, and throughput.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent, salt, or acid.[6][7]Fast, simple, inexpensive, high recovery.[8]"Dirty" extract, high matrix effects (ion suppression), potential analyte loss due to co-precipitation.[8]High-throughput screening, early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma and a water-immiscible organic solvent based on solubility.[9]Cleaner extract than PPT, removes non-polar lipids and salts.Labor-intensive, requires solvent optimization, can form emulsions.Moderate sample numbers, methods requiring cleaner extracts than PPT.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a specific solvent.[10]Cleanest extracts, highest concentration factor, reduces matrix effects significantly.[10]More complex method development, higher cost per sample.Low-level quantification, methods requiring highest sensitivity and cleanliness, regulatory submission data.[10]
Decision Workflow for Extraction Method Selection

start Start: Need to extract 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione q1 High-throughput screening? (>100s samples/day) start->q1 ppt Protein Precipitation (PPT) q1->ppt Yes q2 Is matrix effect (ion suppression) a problem? q1->q2 No ppt->q2 Proceed with caution lle Liquid-Liquid Extraction (LLE) q2->lle No spe Solid-Phase Extraction (SPE) q2->spe Yes q3 Is analyte concentration very low (pM to low nM)? lle->q3 q3->lle No q3->spe Yes cluster_0 SPE Protocol Steps cluster_1 Analyte & Sorbent State condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidic Water, e.g., 2% Formic Acid) condition->equilibrate load 3. Load (Pre-treated plasma, pH < 3) equilibrate->load wash1 4. Wash 1 (Acidic Water) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute c_state Sorbent: Activated e_state Sorbent: pH lowered l_state Analyte: Positively charged (NH3+) Retained by Cation Exchange & Reversed-Phase w1_state Polar interferences removed w2_state Non-polar interferences (e.g., lipids) removed el_state Analyte: Neutralized (NH2) Eluted from sorbent

Caption: Mixed-Mode Cation Exchange SPE workflow.

Starting Protocol (MCX):

  • Sample Pre-treatment: Acidify 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This step is critical to ensure the aniline group is protonated (positively charged).

  • Condition: Pass 1 mL of methanol through the MCX cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences. This is a key step for cleanliness.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte's charge, disrupting the ionic retention mechanism and allowing it to be released.

  • Evaporate & Reconstitute: As with other methods.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during method development.

Q1: My recovery is low and inconsistent (<70%). What should I do?

  • Probable Cause (All Methods): Analyte instability or non-specific binding to labware.

    • Solution: Ensure the analyte is stable at all steps (bench-top, post-preparative). Use low-binding polypropylene tubes and plates. Check if the internal standard also has low recovery, which points to a systematic issue. [11]

  • Probable Cause (LLE): Incorrect pH or extraction solvent.

    • Solution: Systematically test the pH of the aqueous phase from 5.0 to 8.0. A pH ~2 units above the basic pKa and ~2 units below the acidic pKa is ideal for neutrality. Also, test solvents with varying polarity (e.g., hexane, MTBE, ethyl acetate, dichloromethane).

  • Probable Cause (SPE): Incomplete elution or analyte breakthrough during loading. [12] * Solution (Incomplete Elution): Your elution solvent may not be strong enough. For MCX, try increasing the ammonium hydroxide concentration in the elution solvent from 5% to 10%. For reversed-phase, increase the organic content of the elution solvent. [12][13] * Solution (Breakthrough): Ensure the sample is properly acidified before loading on an MCX cartridge. If the analyte is not charged, it will not be retained by ion exchange. [14]Also, ensure the loading flow rate is slow enough to allow for binding equilibrium. [14] Q2: I'm seeing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How can I fix this?

  • Probable Cause: Co-elution of endogenous plasma components, particularly phospholipids. This is most common with PPT.

    • Solution 1 (Switch Method): The most effective solution is to move from PPT to a more selective technique like LLE or, ideally, SPE. [10] * Solution 2 (Optimize SPE Wash Step): If using SPE, your wash step may be too weak. For reversed-phase SPE, a wash with a higher percentage of organic solvent (e.g., 20-40% methanol) can remove more interferences without eluting the analyte. For MCX, the methanol wash is critical for removing lipids; ensure it is performed correctly. [15] * Solution 3 (Chromatographic Fix): If sample preparation cannot be changed, modify your LC gradient to chromatographically separate the analyte from the region where phospholipids typically elute (early in the run).

Q3: My results have poor reproducibility (high %CV between replicates).

  • Probable Cause: Inconsistent technique or a method that is not robust.

    • Solution 1 (Technique): Ensure all pipetting steps are accurate and consistent. Make sure the evaporation step is uniform across all samples and that the dried extract is fully redissolved during reconstitution by vortexing thoroughly.

    • Solution 2 (SPE Flow Rate): Inconsistent flow rates during SPE loading, washing, or elution can cause high variability. [14]Using a vacuum or positive pressure manifold provides more consistent flow than gravity feeding.

    • Solution 3 (Method Robustness): Your method may be operating on a "cliff edge." Slightly vary parameters like pH, solvent percentages, and mixing times to see if it dramatically impacts results. If it does, the method needs to be optimized to be more robust.

Q4: Why should I use a mixed-mode SPE instead of a simple reversed-phase (e.g., C18) SPE?

  • Answer: While reversed-phase SPE can work, a mixed-mode sorbent provides orthogonality in its retention mechanism. [16]It retains the analyte by both hydrophobic and ionic interactions. This allows you to use a very strong organic wash (like 100% methanol) to remove hydrophobic interferences that would have eluted a compound of interest from a C18 sorbent. [17]This dual mechanism provides a much cleaner final extract, which is crucial for achieving the lowest limits of quantification.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Cloud.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Google Cloud.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
  • Protein Precipitation (PPT) Extraction. (n.d.). Phenomenex.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Google Cloud.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. (2012, February 15). Oxford Academic.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.
  • Ionic liquid-based microwave-assisted dispersive liquid-liquid microextraction and derivatization of sulfonamides in river water, honey, milk, and animal plasma. (2011, November 30). PubMed.
  • The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach.
  • Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. (n.d.). Oxford Academic.
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.
  • Protein Precipitation Plates. (n.d.). Thermo Fisher Scientific.
  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Blog.
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). ResearchGate.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2004, October 15). PubMed.
  • Why Is Your SPE Recovery So Low? (2025, August 7). alwsci.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Google Cloud.
  • When should I choose a mixed-mode SPE? (2023, February 2). Biotage.
  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013, January 11). Agilent.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ensuring Reproducibility in In Vitro Assays for 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (CC-885)

This guide provides an in-depth technical comparison of in vitro assays for evaluating 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, a potent Cereblon (CRBN) E3 ligase modulator known as CC-885.[1] Designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of in vitro assays for evaluating 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, a potent Cereblon (CRBN) E3 ligase modulator known as CC-885.[1] Designed for researchers in drug development, this document moves beyond simple protocols to explain the critical parameters and scientific rationale necessary for achieving high reproducibility. We will explore the core assays required to characterize CC-885's mechanism of action, compare methodologies, and provide validated protocols grounded in established scientific principles.

Introduction: The Challenge of Reproducibility for Molecular Glues

4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (CC-885) is a next-generation thalidomide analog that functions as a "molecular glue."[2] It operates by inducing a ternary complex between the substrate receptor Cereblon (CRBN), part of the CRL4 E3 ubiquitin ligase complex, and neosubstrates not typically targeted by CRBN.[3] The primary and most potent antitumor activity of CC-885 is driven by the targeted degradation of the translation termination factor G1 to S phase transition 1 (GSPT1).[2][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for destruction by the proteasome.[5]

The complex, multi-component nature of this mechanism presents significant challenges for in vitro assay reproducibility. Minor variations in cell line genetics, reagent quality, or experimental timing can dramatically alter outcomes. This guide aims to provide a framework for robust and reliable characterization of CC-885 and similar GSPT1-degrading molecular glues.

Core Mechanism of Action: CC-885-Mediated GSPT1 Degradation

The activity of CC-885 is contingent on the formation of a stable ternary complex. This process is central to its function and is the primary focus of initial characterization assays.

CC_885_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System CC885 CC-885 Ternary_Complex Ternary Complex (CRBN-CC885-GSPT1) CC885->Ternary_Complex Binds CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->Ternary_Complex Binds GSPT1 GSPT1 (Neosubstrate) GSPT1->Ternary_Complex Recruited Proteasome 26S Proteasome GSPT1->Proteasome Targeted for Degradation E2 E2 (Ub-Conjugating) Ternary_Complex->E2 Recruits E1 E1 (Ub-Activating) E1->E2 Transfers Ub E2->GSPT1 Polyubiquitination Ub Ubiquitin Ub->E1 Degraded_GSPT1 Degraded GSPT1 (Peptides) Proteasome->Degraded_GSPT1 Degrades

Caption: Mechanism of CC-885-induced GSPT1 degradation.

Part 1: Foundational Assays for Activity and Potency

The first step in evaluating any compound is to measure its biological effect and potency. For CC-885, this involves assessing its antiproliferative activity, which is a direct consequence of GSPT1 degradation.

Cell Viability & Antiproliferative Assays

These assays measure the dose-dependent effect of the compound on cell survival and growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method that quantifies ATP levels as an indicator of metabolically active cells.[6]

Comparative Analysis:

Assay MethodPrincipleThroughputProsConsReproducibility Factors
CellTiter-Glo® ATP measurement via luciferase reactionHighHigh sensitivity, wide linear range, simple "add-mix-read" format.Expensive reagents, signal can be affected by compounds interfering with luciferase.Cell seeding density, incubation time, reagent equilibration, plate type (opaque-walled required).[6]
MTT/XTT Colorimetric measurement of mitochondrial reductase activityHighInexpensive, well-established.Can be affected by metabolic changes, requires a solubilization step (MTT), lower sensitivity than luminescent assays.Cell density, incubation time with reagent, choice of solubilization solvent (for MTT).
Crystal Violet Staining of adherent cell nucleiLow-MediumInexpensive, simple, good for long-term endpoints.Not suitable for suspension cells, requires multiple wash steps, less sensitive.Washing efficiency, staining/destaining time, cell fixation method.

Expert Insight: For molecular glues like CC-885, antiproliferative IC50 values are highly dependent on the duration of treatment. GSPT1 degradation and its downstream effects take time to manifest. Therefore, incubation times of 72 hours or longer are recommended to accurately capture the compound's potency.[7]

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed acute myeloid leukemia (AML) cells (e.g., MOLM-13, MV-4-11) in opaque-walled 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

  • Compound Preparation: Prepare a serial dilution of CC-885 and a comparator compound (e.g., Lenalidomide) in DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Add the diluted compounds to the cell plates. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for ~30 minutes.[6]

  • Measurement: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the cell culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and calculate IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Part 2: Target Engagement and Substrate Degradation

Confirming that CC-885 binds its intended target (CRBN) and degrades its neosubstrate (GSPT1) is crucial for validating its mechanism of action.

CRBN Target Engagement Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay for quantifying binding events in solution.[8] A competitive binding assay can be used to measure the affinity of CC-885 for CRBN.

Protocol: TR-FRET Competitive Binding Assay

This assay measures the displacement of a fluorescently-labeled tracer from the CRBN protein by the unlabeled test compound (CC-885).

  • Reagent Preparation: Prepare assay buffer, recombinant GST-tagged CRBN, a terbium-labeled anti-GST antibody (donor), a fluorescently-labeled CRBN ligand (tracer/acceptor), and serial dilutions of CC-885.

  • Reaction Setup: In a 384-well plate, add CRBN, the terbium-labeled antibody, and the test compound. Incubate briefly.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer).[9]

  • Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC50, which can be converted to a Ki (binding affinity) value.

Self-Validation: The assay's reliability depends on a stable Z'-factor, which is calculated from positive (no competitor) and negative (high concentration of a known binder) controls. A Z'-factor > 0.5 indicates a robust and reproducible assay.

GSPT1 Degradation Assay (Western Blot)

Western blotting provides a direct and semi-quantitative method to visualize the loss of GSPT1 protein following compound treatment.[5]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment (CC-885 Time Course/Dose Response) B Cell Lysis (RIPA buffer + inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D Load Equal Protein E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking (e.g., 5% Milk/BSA) E->F G Primary Antibody Incubation (α-GSPT1, α-Actin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Image & Quantify (Densitometry) I->J

Caption: Standardized workflow for Western blot analysis of GSPT1.

Protocol: GSPT1 Western Blot

  • Cell Treatment: Treat cells (e.g., MM.1S) with varying concentrations of CC-885 for a fixed time (e.g., 4-8 hours) or with a fixed concentration over a time course.[10] Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment control (e.g., Carfilzomib or MG132) to confirm proteasome-mediated degradation.[10]

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Simultaneously, probe with an antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).[10]

  • Washing & Secondary Antibody: Wash the membrane extensively with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the GSPT1 signal to the loading control signal. Calculate the DC50 (concentration for 50% degradation) or Dmax (maximum degradation).

Reproducibility Insight: Antibody quality is the single most critical variable in Western blotting. Always validate primary antibodies for specificity and optimal dilution. Using the same antibody lot across a series of experiments is essential for comparability.

Comparative Data Summary (Hypothetical):

CompoundAntiproliferative IC50 (MOLM-13, 72h)CRBN Binding Ki (TR-FRET)GSPT1 DC50 (MM.1S, 4h)
CC-885 5 nM25 nM10 nM
Lenalidomide > 10 µM250 nMNo degradation
Pomalidomide > 1 µM30 nMNo degradation
Selective GSPT1 Degrader (Cpd-26) 8 nM40 nM15 nM[10]

This data is illustrative and serves to highlight the expected profile of a potent GSPT1 degrader versus other immunomodulatory drugs (IMiDs).

Part 3: Advanced Mechanistic Validation

To rigorously confirm the biochemical mechanism, in vitro reconstitution assays are the gold standard. These cell-free systems provide granular detail on the ubiquitination process.

In Vitro Ubiquitination Assay

This assay directly tests whether CC-885 can induce the ubiquitination of GSPT1 in the presence of the core components of the ubiquitination machinery.[11][12]

Protocol: Reconstituted In Vitro GSPT1 Ubiquitination

  • Reagent Preparation: Purify or obtain recombinant human E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D family), ubiquitin, and the CRL4-DDB1-CRBN E3 ligase complex. Purify recombinant GSPT1 as the substrate.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT): E1, E2, E3 ligase complex, ubiquitin, and an ATP regeneration system.[11][13]

  • Initiation: Add GSPT1 and either CC-885 (in DMSO) or DMSO vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 60-90 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Detection: Analyze the reaction products by Western blot, probing for GSPT1. A ladder of higher molecular weight bands corresponding to polyubiquitinated GSPT1 should appear only in the presence of all components, including CC-885.

Causality and Controls: This assay is a powerful tool for establishing causality. Omitting any single component (E1, E2, E3, ATP, or CC-885) should abrogate the formation of the ubiquitin ladder, confirming that the observed modification is a direct result of the intended enzymatic cascade induced by the molecular glue.[11]

Conclusion: A Framework for Reproducible Science

The reproducibility of in vitro assays for complex molecular glues like 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is not merely a matter of following steps. It requires a deep understanding of the underlying biology and the critical parameters of each technique. By integrating robust, well-controlled assays—from cell viability to target engagement, substrate degradation, and in vitro ubiquitination—researchers can build a comprehensive and reliable data package. This guide provides the protocols, comparative insights, and scientific rationale to empower researchers to generate high-quality, reproducible data, thereby accelerating the development of next-generation therapeutics.

References

  • Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87, 1166–1172. [Link]

  • Li, Q., et al. (2012). In vitro anticancer property of a novel thalidomide analogue through inhibition of NF-κB activation in HL-60 cells. Acta Pharmacologica Sinica, 33(1), 129-136. [Link]

  • An, S., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link]

  • Li, W., et al. (2008). Detection of Protein Ubiquitination. Journal of Visualized Experiments, (20), 823. [Link]

  • Manasanch, E. E., & Orlowski, R. Z. (2017). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Corso, A., et al. (2005). Thalidomide analogs. Hematology Reports, 1(4), 45-47. [Link]

  • Zhao, Q., et al. (2019). In Vitro Ubiquitination Assay for Plant Proteins. Chinese Bulletin of Botany, 54(6), 764-772. [Link]

  • Yu, F., et al. (2017). In Vitro Protein Ubiquitination Assay. In Plant Ubiquitination (pp. 125-131). Springer, New York, NY. [Link]

  • Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. [Link]

  • Liu, Y., et al. (2021). Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma. Biochemical and Biophysical Research Communications, 549, 150-156. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • An, S., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link]

  • Xie, Y., et al. (2024). Protocol to investigate the biochemical details of immune checkpoint ligand/receptor ubiquitination using in vitro ubiquitination assay. STAR Protocols, 5(4), 103735. [Link]

  • Patsnap Synapse. (n.d.). CC-885 - Drug Targets, Indications, Patents. [Link]

  • Wang, L., et al. (2020). The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L. Acta Pharmaceutica Sinica B, 10(6), 1046-1056. [Link]

  • Yu, F., et al. (2017). In Vitro Protein Ubiquitination Assay. ResearchGate. [Link]

  • Google Patents. (2021). WO2024165577A1 - Gspt1 degrader compounds.
  • Bond, M. J., et al. (2024). In-Cell Approach to Evaluate E3 Ligases for Use in Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Hanzl, A., et al. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(9), 2444-2453. [Link]

  • Bond, M. J., et al. (2024). An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. bioRxiv. [Link]

  • Shen, C., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione Using Quantitative NMR

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of analytical methods for determining the purity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, with a focus on the precision and accuracy of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance, even in minute quantities, can significantly impact its pharmacological and toxicological profile.[1] Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the identification and quantification of impurities to ensure patient safety.[2] Therefore, the selection of a robust and accurate analytical method for purity determination is a critical decision in the pharmaceutical development pipeline.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules.[3][4][5] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR allows for direct quantification by comparing the signal intensity of the analyte to that of a certified internal standard.[6][7] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[8]

This guide will walk you through the process of validating the purity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione using ¹H qNMR, a technique recognized by major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[9][10]

The Analyte: 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

  • Chemical Structure:

    • Image of the chemical structure of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione would be placed here.

  • Molecular Formula: C₁₀H₁₁N₃O₄S[8]

  • Molecular Weight: 285.28 g/mol

  • CAS Number: 175136-48-8[8]

Comparative Analysis of Purity Determination Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other established analytical techniques.

MethodPrincipleAdvantagesLimitations
Quantitative NMR (qNMR) The integrated signal area is directly proportional to the number of resonant nuclei.[3][8]- Primary method, often not requiring an identical analyte standard.- High precision and accuracy.- Provides structural information about impurities.- Non-destructive.[8]- Lower sensitivity compared to some chromatographic methods.- Requires soluble samples.- High initial instrument cost.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and a stationary phase.[11]- High sensitivity and resolution.- Widely applicable to a broad range of compounds.- Established and well-understood technique.[12]- Requires a reference standard for each analyte for accurate quantification.- Potential for co-elution of impurities.- Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.[13]- Excellent for volatile and semi-volatile compounds.- High sensitivity, especially with mass spectrometry detection (GC-MS).[10]- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.
Titration Determination of the concentration of an analyte by reacting it with a standard solution of known concentration.[14]- Simple and cost-effective.- High accuracy and precision for certain applications (e.g., acid-base titrations).[15]- Limited to analytes that undergo a specific and complete reaction.- Less selective than chromatographic methods.- May not be suitable for complex mixtures.

Experimental Protocol: Purity Determination of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione by ¹H qNMR

This protocol outlines a self-validating system for the accurate determination of the purity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

Causality Behind Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen due to the anticipated good solubility of both the sulfonamide-containing analyte and the selected internal standards. Piperazine and sulfonamide compounds often exhibit good solubility in DMSO.[16][17]

  • Internal Standard Selection: The ideal internal standard should have high purity, be chemically stable, soluble in the chosen solvent, and have resonance signals that do not overlap with those of the analyte.[14][18] Based on these criteria, Maleic Acid and Dimethyl Sulfone are excellent candidates.

    • Maleic Acid: Provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region that is often free from analyte signals.[13]

    • Dimethyl Sulfone: Exhibits a sharp singlet for its six equivalent methyl protons around 3.1 ppm in DMSO-d₆.[12]

    • For this guide, we will proceed with Maleic Acid as the internal standard, assuming no overlap with the aromatic protons of the analyte. A preliminary NMR spectrum of the analyte alone is always recommended to confirm this choice.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified reference material (CRM) grade Maleic Acid into a 10 mL volumetric flask. The use of a CRM is crucial for traceability.[19]

    • Record the weight to the nearest 0.01 mg.

    • Dissolve the Maleic Acid in DMSO-d₆ and fill the flask to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Preparation of the Analyte Sample:

    • Accurately weigh approximately 30 mg of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione into a clean, dry vial.

    • Record the weight to the nearest 0.01 mg.

    • Using a calibrated pipette, add exactly 1.0 mL of the internal standard stock solution to the vial.

    • Ensure complete dissolution of the analyte. Gentle vortexing or sonication may be applied.

  • NMR Data Acquisition:

    • Transfer the prepared sample to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons to ensure full relaxation and accurate integration. A value of 30 seconds is a conservative starting point.

      • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[7]

      • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, select a signal corresponding to a known number of protons that is free from overlap with other signals. For Maleic Acid, integrate the singlet around 6.3 ppm.

    • Calculate the purity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione using the following equation[9]:

      Where:

      • I_analyte = Integral of the selected analyte signal

      • N_analyte = Number of protons corresponding to the integrated analyte signal

      • I_IS = Integral of the internal standard signal

      • N_IS = Number of protons corresponding to the integrated internal standard signal (2 for Maleic Acid)

      • MW_analyte = Molecular weight of the analyte (285.28 g/mol )

      • MW_IS = Molecular weight of the internal standard (116.07 g/mol for Maleic Acid)

      • m_IS = Mass of the internal standard

      • m_analyte = Mass of the analyte

      • Purity_IS = Certified purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_IS Accurately weigh Internal Standard (IS) dissolve_IS Dissolve IS in DMSO-d6 weigh_IS->dissolve_IS add_IS_sol Add precise volume of IS solution to Analyte dissolve_IS->add_IS_sol weigh_analyte Accurately weigh Analyte weigh_analyte->add_IS_sol dissolve_analyte Ensure complete dissolution add_IS_sol->dissolve_analyte transfer Transfer to NMR tube dissolve_analyte->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using formula integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for qNMR purity determination.

Logical Relationships in qNMR Data Analysis

qNMR_Logic cluster_integrals Signal Integrals cluster_protons Number of Protons cluster_mw Molecular Weights cluster_mass Masses Purity Analyte Purity (%) I_analyte Integral of Analyte (I_analyte) I_analyte->Purity I_IS Integral of IS (I_IS) I_IS->Purity N_analyte Protons in Analyte Signal (N_analyte) N_analyte->Purity N_IS Protons in IS Signal (N_IS) N_IS->Purity MW_analyte MW of Analyte (MW_analyte) MW_analyte->Purity MW_IS MW of IS (MW_IS) MW_IS->Purity m_analyte Mass of Analyte (m_analyte) m_analyte->Purity m_IS Mass of IS (m_IS) m_IS->Purity Purity_IS Purity of IS (Purity_IS) Purity_IS->Purity

Caption: Key parameters influencing the final purity calculation in qNMR.

Conclusion

Validating the purity of a pharmaceutical compound like 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione requires a robust and reliable analytical method. Quantitative NMR stands out as a primary method that offers high precision and accuracy without the need for an identical analyte reference standard. By carefully selecting the experimental parameters, such as the solvent and internal standard, and adhering to a validated protocol, researchers can confidently determine the absolute purity of their compounds, ensuring data integrity and contributing to the development of safe and effective medicines. This guide provides a comprehensive framework for implementing qNMR for purity validation, empowering scientists with the knowledge to make informed decisions in their analytical workflows.

References

  • ReAgent Chemicals. (2021, April 7). How is Titration Used in the Pharmaceutical Industry? Retrieved from [Link]

  • Drawell. (2023, June 5). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]

  • Pharma Now. (n.d.). Why HPLC Is Essential in the Pharmaceutical Industry. Retrieved from [Link]

  • IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. Retrieved from [Link]

  • Diehl, B. W. K. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Singh, R., & Caner, S. (2021). Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood. Analytical Chemistry, 93(6), 3344–3351.
  • Mahajan, S., & Singh, I. P. (2021). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood.
  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • The Chemistry Blog. (2024, February 14). What is Titration Used For in Real Life? Retrieved from [Link]

  • Argyropoulos, D., & Giraudeau, P. (2018). Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 513-527.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(4-AMINOPHENYL)SULFONYL]PIPERAZINE-2,6-DIONE. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • G. A. N. V. Sudhakar, K. Mukkanti, and B. S. Reddy. (2013). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Malz, F., & Jancke, H. (2005). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • PubChem. (n.d.). 4-[4-(3-Aminobenzene-1-sulfonyl)piperazine-1-sulfonyl]benzene-1,2-diol. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(4-aminophenyl)sulfonyl]piperazin-2-one — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • GSRS. (n.d.). 3-(AMINOMETHYLENE)-6-(4-HYDROXYPHENYL)PIPERAZINE-2,5-DIONE, (E)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]

  • SpectraBase. (n.d.). Piperazine-2,5-dione, 1,4-(4-methylphenyl)-. Retrieved from [Link]

Sources

Validation

A Comparative Toxicological Guide to 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione and Its Analogs

This guide provides a comprehensive toxicological comparison of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, a molecule combining the well-known sulfonamide and piperazine-2,6-dione scaffolds. In drug discovery, unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive toxicological comparison of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, a molecule combining the well-known sulfonamide and piperazine-2,6-dione scaffolds. In drug discovery, understanding the structure-toxicity relationship is paramount for de-risking candidates early in the development pipeline. This document delves into the key structural motifs that dictate the toxicological profile of this compound class, offering experimental frameworks and mechanistic insights for researchers in drug development and toxicology.

The clinical utility of molecules containing a sulfonamide group can be limited by adverse drug reactions, most notably hypersensitivity.[1] Concurrently, the piperazine ring, while a common and often favorable scaffold in medicinal chemistry, is not without its own toxicological considerations.[2][3] This guide will dissect the contributions of each moiety to the overall toxicity profile and compare the parent compound to rationally designed analogs to illuminate key structure-activity relationships (SAR).

The Structural Basis of Toxicity: A Tale of Two Moieties

The toxicity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is best understood by examining its two primary structural components: the arylamine-containing sulfonamide and the piperazine-2,6-dione ring .

The Sulfonamide Arylamine: A "Structural Alert" for Hypersensitivity

The most significant toxicological concern for this molecule stems from the 4-aminophenyl (aniline) group attached to the sulfonyl moiety. This feature is a well-established structural alert associated with sulfonamide-induced hypersensitivity reactions.[4] These reactions can range from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[5][6]

The underlying mechanism is not due to the sulfonamide group itself, but rather the metabolic activation of the arylamine.[4][7]

  • Metabolic Activation: The N4 amino group is metabolized, primarily by the cytochrome P450 enzyme CYP2C9, into a reactive hydroxylamine metabolite.[5][8]

  • Further Oxidation: This hydroxylamine can be further oxidized to a highly reactive nitroso species.[7][8]

  • Haptenization and Immune Response: The nitroso metabolite can covalently bind to cellular proteins, forming drug-modified proteins (haptens). These haptens are recognized as foreign by the immune system, initiating a T-cell mediated immune response that manifests as a hypersensitivity reaction.[5]

  • Direct Cytotoxicity: These reactive metabolites can also cause direct cellular damage through oxidative stress, leading to apoptosis and tissue injury.[8]

Therefore, the presence of the 4-amino group is the primary predictor of this toxicity pathway. Analogs lacking this specific feature are generally considered to have a much lower risk of inducing such immune-mediated adverse effects.[6][9]

Sulfonamide Hypersensitivity Pathway Parent Parent Drug (4-Aminophenyl Sulfonamide) Metabolite1 Hydroxylamine Metabolite (Reactive) Parent->Metabolite1 CYP2C9 Oxidation Metabolite2 Nitroso Metabolite (Highly Reactive) Metabolite1->Metabolite2 Oxidation Hapten Hapten Formation (Covalent Protein Binding) Metabolite2->Hapten Direct Direct Cytotoxicity (Oxidative Stress, Apoptosis) Metabolite2->Direct Immune T-Cell Mediated Immune Response Hapten->Immune Toxicity Hypersensitivity Reactions (e.g., SJS/TEN) Immune->Toxicity

Caption: Structures of the parent compound and key comparative analogs.

CompoundKey Structural FeaturePredicted Hypersensitivity RiskPredicted Cytotoxicity Profile
Parent Compound Contains 4-aminophenyl (aniline) groupHigh Baseline cytotoxicity associated with the piperazine-2,6-dione core. Potential for increased cytotoxicity in immune cells due to reactive metabolite formation. [8]
Analog A Lacks the arylamine groupLow Hypersensitivity risk is significantly mitigated. [6][9]Cytotoxicity would be primarily dependent on the piperazine-2,6-dione core and its metabolism.
Analog B Amine group at the meta-positionModerate to High The risk is still present as it is an arylamine, though metabolic activation rates by CYP enzymes might differ from the para-substituted analog, potentially altering the toxicity profile.
Analog C Lacks the 2,6-dione functionalityHigh Hypersensitivity risk remains due to the 4-aminophenyl group. The alteration in the piperazine ring could change metabolic stability, solubility, and interaction with cellular targets, thus modulating the overall cytotoxicity. [3]

Experimental Protocols for Toxicological Assessment

A tiered approach to toxicological screening is essential for efficiently evaluating novel compounds. The workflow should begin with high-throughput in vitro assays before progressing to more complex and resource-intensive studies.

Toxicology Screening Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanistic Insights cluster_tier3 Tier 3: In Vivo Assessment Cytotoxicity General Cytotoxicity (e.g., MTT, SRB Assays) in multiple cell lines Metabolism Metabolic Stability & Metabolite Identification (Microsomes, S9) Cytotoxicity->Metabolism Acute Acute Oral Toxicity (e.g., Rodent Model) Cytotoxicity->Acute Hepatotoxicity In Vitro Hepatotoxicity (e.g., HepG2 cells) Hepatotoxicity->Metabolism Hepatotoxicity->Acute ROS Reactive Oxygen Species (ROS) & Glutathione (GSH) Depletion Metabolism->ROS Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) Metabolism->Apoptosis

Caption: A tiered workflow for the toxicological evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [10]

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, Jurkat for immune cell toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Hepatotoxicity Assessment

This protocol uses a human hepatoma cell line (HepG2) as a preliminary model for assessing potential liver toxicity. [1]

  • Cell Culture: Culture HepG2 cells according to standard protocols. These cells are widely used for their availability, though they have lower metabolic activity than primary hepatocytes. [1]2. Assay Procedure: Follow the steps outlined in the MTT Assay protocol (Protocol 1), using the HepG2 cell line.

  • Endpoint Analysis: In addition to cell viability (MTT), other endpoints can be measured from the cell supernatant or lysate, such as lactate dehydrogenase (LDH) release (indicating membrane damage) or intracellular glutathione (GSH) levels (indicating oxidative stress). [3]4. Rationale: This initial screen helps identify compounds that are directly toxic to liver cells. Positive hits would warrant further investigation in more metabolically competent systems, such as primary human hepatocytes, which are considered the gold standard. [1]

Protocol 3: In Vivo Acute Oral Toxicity Screening

This study provides preliminary information on the systemic toxicity of a compound after a single high-dose exposure. [1]It is a critical step before proceeding to more complex efficacy studies.

  • Animal Model: Use a standard rodent model (e.g., Swiss albino mice or Wistar rats), typically using a group of 3-5 animals per dose level.

  • Dose Administration: Administer the test compound via oral gavage at several dose levels. A limit test at 2000 mg/kg is often performed first.

  • Observation Period: Observe the animals closely for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, such as changes in behavior, breathing, or physical appearance, as well as any instances of morbidity or mortality.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day period.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in major organs.

  • Data Interpretation: The results are used to estimate the LD₅₀ (lethal dose for 50% of the animals) and identify the maximum tolerated dose (MTD), which informs dose selection for subsequent studies.

Conclusion and Future Directions

The toxicological profile of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is strongly influenced by the presence of the 4-aminophenyl group, which poses a significant risk for hypersensitivity reactions through metabolic activation. [5][9]Comparative analysis strongly suggests that analogs lacking this arylamine moiety (like Analog A) would possess a markedly improved safety profile regarding this specific toxicity. While the piperazine-2,6-dione core contributes to the overall cytotoxic potential, its effects are generally considered more predictable and manageable.

For any drug development program involving this scaffold, the following is recommended:

  • Prioritize Analogs Lacking the Arylamine: If the 4-amino group is not essential for pharmacological activity, it should be removed or replaced to mitigate the risk of hypersensitivity.

  • Early Metabolic Profiling: For any arylamine-containing lead compounds, in vitro metabolic studies using human liver microsomes should be conducted early to assess the rate of reactive metabolite formation.

  • Comprehensive In Vitro Screening: A battery of in vitro assays, including cytotoxicity in multiple cell lines (especially immune and hepatic cells), should be employed to build a comprehensive preclinical safety profile.

By applying these principles and experimental frameworks, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. (n.d.). Benchchem.
  • Al-Bazi, S. J., & Al-Amery, E. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130932.
  • Proposed mechanism of sulfonamide adverse reactions. (n.d.). ResearchGate.
  • Prawitasari, S., & Ginting, A. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Journal of Asthma and Allergy, 15, 869–877.
  • (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (n.d.). ResearchGate.
  • Naisbitt, D. J., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry, 63(7), 3334-3351.
  • Clinical toxicity of sulfonamides. (n.d.). ResearchGate.
  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). PMC.
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. (n.d.). Benchchem.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Smith, D. A. (2008). The sulfonamide group as a structural alert: A distorted story? Bioorganic & Medicinal Chemistry Letters, 18(2), 525-529.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC.
  • Shah, T. J., et al. (2018). "Doctor, I have a Sulfa Allergy": clarifying the myths of cross-reactivity. Ophthalmology and Therapy, 7(2), 211-215.
  • Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. (n.d.). ResearchGate.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (n.d.). Benchchem.
  • Impact of toxicological properties of sulfonamides on the growth of zebrafish embryos in the water. (n.d.). ResearchGate.
  • Shear, N. H., et al. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine, 105(2), 179-184.
  • Kümmerer, K. (Ed.). (2013). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? IntechOpen.
  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1146-1155.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The responsible management and disposal of research chemicals are paramount to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The responsible management and disposal of research chemicals are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, a compound of interest in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for handling structurally related compounds, such as piperazine and sulfonamide derivatives, ensuring a cautious and safety-first approach.[1][2]

Hazard Assessment and Risk Mitigation: A Proactive Stance

Given the structural motifs of an aminophenyl sulfonyl group and a piperazine-2,6-dione ring, it is prudent to assume the compound may possess certain hazards.[3] Structurally similar compounds, such as 4-aminophenyl sulfone, may cause skin and eye irritation and could be harmful if swallowed.[4][5] Piperazine derivatives are also known to cause skin and eye irritation.[1][6] Therefore, treating 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione as a hazardous substance is a critical first step in safe handling and disposal.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.[1][7]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions or airborne particles of the solid compound, which could cause serious eye damage.[1][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[1] Gloves should be inspected for integrity before each use.
Body Protection A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.Protects against skin contact and prevents contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Prevents the inhalation of any dust or aerosols that may be generated during handling.[1][7]
Engineering Controls: Creating a Safe Workspace

All handling and preparation for the disposal of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione should be conducted in a well-ventilated area.[9] For procedures that may generate dust or aerosols, a certified chemical fume hood is required to minimize inhalation exposure.[2]

Step-by-Step Disposal Procedures: A Systematic Approach

The proper disposal of chemical waste is a regulated process that requires careful segregation and documentation.[8] Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[6][10]

Disposal Workflow cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Steps start Start: Identify Waste Stream ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate package_solid Package Solid Waste in Primary Container segregate->package_solid Solid package_liquid Package Liquid Waste in Primary Container segregate->package_liquid Liquid label_solid Label Primary Container package_solid->label_solid secondary Place in Secondary Containment label_solid->secondary label_liquid Label Primary Container package_liquid->label_liquid label_liquid->secondary store Store in Designated Satellite Accumulation Area secondary->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Collected contact_ehs->end

Caption: Workflow for the proper disposal of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.

Disposal of Solid Waste (Unused Reagent)
  • Waste Segregation: Collect solid 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione waste separately from other waste streams.[6] Do not mix with incompatible materials.[11]

  • Container Selection: Use a dedicated, chemically compatible, and sealable container for the solid waste.[6] The container must be in good condition, free from leaks or damage.[10]

  • Packaging: Carefully transfer the solid waste into the designated container, minimizing dust formation.[4]

  • Labeling: Label the container clearly and accurately. The label must include the full chemical name: "4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione", the words "Hazardous Waste", and the date of accumulation.[2][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6] The SAA should be a secure, well-ventilated area away from general laboratory traffic.[10]

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often not exceeding nine months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10]

Disposal of Solutions Containing the Compound
  • Waste Segregation: Collect liquid waste containing 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione in a dedicated, non-halogenated organic solvent waste stream, unless the solvent itself is halogenated.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[10] If using a repurposed solvent bottle, ensure the original label is completely defaced to avoid confusion.[12]

  • Packaging: Carefully pour the liquid waste into the container, avoiding splashes. Do not overfill the container.[13]

  • Labeling: Label the container with "Hazardous Waste" and list all constituents, including the full chemical name "4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione" and the solvent(s), with estimated percentages.[10]

  • Storage: Store the sealed liquid waste container in secondary containment to prevent spills.[6] The storage location should be a designated SAA.

  • Disposal Request: Follow your institution's protocol for hazardous waste pickup by contacting the EHS office.[7]

Disposal of Contaminated Labware and Materials
  • Solid Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be considered contaminated waste.[1] These items should be collected in a designated, labeled container or bag for solid hazardous waste.

  • Contaminated Glassware (for disposal): Broken or disposable glassware contaminated with the compound should be placed in a puncture-resistant container, labeled as hazardous waste, and disposed of through EHS.

  • Empty Original Containers: An "empty" container that held 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione must still be disposed of as hazardous waste unless it has been triple-rinsed.[11] The rinsate from this cleaning process must be collected as hazardous liquid waste.[11]

Decontamination Procedures: Ensuring a Clean Workspace

Thorough decontamination of work surfaces and reusable equipment is crucial to prevent cross-contamination and accidental exposure.

Decontamination_Workflow cluster_prep Preparation cluster_surface Surface Decontamination cluster_glassware Glassware Decontamination cluster_final Final Steps start Start: Decontamination Needed ppe Don Appropriate PPE start->ppe absorb Absorb any Spills ppe->absorb Surface pre_rinse Pre-rinse with Appropriate Solvent ppe->pre_rinse Glassware deactivate Apply Deactivating Agent absorb->deactivate clean Clean with Detergent and Water deactivate->clean rinse_surface Rinse with Water clean->rinse_surface collect_waste Collect all Decontamination Waste as Hazardous rinse_surface->collect_waste wash Wash with Laboratory Detergent pre_rinse->wash rinse_glassware Rinse Thoroughly with Water wash->rinse_glassware dry Air Dry or Oven Dry rinse_glassware->dry collect_waste->dry end End: Decontaminated dry->end

Caption: Workflow for the decontamination of surfaces and glassware.

Surface Decontamination
  • Preparation: Ensure you are wearing the appropriate PPE.

  • Initial Cleaning: For visible contamination, use an absorbent pad to gently wipe the area. Place the used pad in the solid hazardous waste container.

  • Deactivation/Decontamination: A solution of a surfactant or detergent can be effective in removing both hydrophilic and hydrophobic residues.[14] Wipe the surface with a towel soaked in a laboratory-grade detergent solution.

  • Solvent Rinse: Following the detergent wash, wipe the surface with a towel dampened with 70% isopropanol or ethanol. This helps to remove any remaining organic residues.

  • Final Rinse: Wipe the surface with a towel dampened with deionized water to remove any detergent or solvent residue.[15]

  • Waste Collection: All materials used for decontamination (absorbent pads, towels) must be disposed of as solid hazardous waste.[6]

Glassware Decontamination
  • Pre-rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.[10]

  • Wash: Wash the glassware with a laboratory detergent and hot water.[16] Use a brush to scrub all surfaces.

  • Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and further contamination.[7]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the compound is a fine powder.[1]

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to minimize dust generation.[4][17] For a liquid spill, cover it with an inert absorbent material such as vermiculite or sand.[1][7]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Decontaminate the spill area following the surface decontamination procedure outlined above.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The principles of proper chemical handling and disposal are fundamental to responsible scientific practice.

References

  • BenchChem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)piperazine: A Guide for Laboratory Professionals.
  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • University of Notre Dame. (n.d.). Chemical Waste Storage and Disposal | Lab Safety Officers.
  • NextSDS. (n.d.). 4-[(4-AMINOPHENYL)SULFONYL]PIPERAZINE-2,6-DIONE.
  • University of Cambridge Safety Office. (n.d.). Disposal of Chemical Waste.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • BenchChem. (n.d.). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%.
  • Fisher Scientific. (2014, December 4). SAFETY DATA SHEET.
  • Defense Health Agency. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual.
  • Queruau-Lamerie, T., et al. (2018, August 8). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.